1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide
Description
1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide is a heterocyclic compound characterized by a fused benzene ring with oxygen, sulfur, and nitrogen atoms in a 1,2,3-oxathiazine ring system. The 6-chloro substituent and two sulfonyl (2,2-dioxide) groups confer distinct electronic and steric properties, making it a potent inhibitor of human carbonic anhydrases (hCAs), particularly isoforms hCA IX and XII, which are overexpressed in cancer cells . Its mechanism involves binding to the zinc-containing active site of hCAs, disrupting enzymatic activity critical for pH regulation and tumor progression . Synthetically, it is prepared via cyclization reactions involving chlorosulfonyl isocyanate (CSI) or electrochemical migratory cyclization of N-acylsulfonamides, achieving high purity and yield under optimized conditions .
Properties
IUPAC Name |
6-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOTWFQOBRYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NS(=O)(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide typically involves the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride. The process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity . Industrial production methods may involve scaling up these reactions and optimizing parameters such as temperature, pressure, and reaction time to ensure consistent quality and efficiency .
Chemical Reactions Analysis
General Methodology
6-Chloro-1,2,3-benzoxathiazine 2,2-dioxide is synthesized via cyclocondensation of substituted 2-hydroxybenzaldehyde derivatives with sulfamoyl chloride. The reaction proceeds under anhydrous conditions in dimethylacetamide (DMA) at 0°C, followed by gradual warming to room temperature .
Key Steps
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Substrate Preparation : 5-Chloro-2-hydroxybenzaldehyde is used as the starting material.
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Cyclization : Sulfamoyl chloride (2.5 equiv) is added dropwise to the substrate in DMA, stirred under argon for 24–72 hours.
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Workup : The mixture is quenched with ice-water, extracted with dichloromethane (DCM), and washed with saturated NaHCO₃ and NaCl solutions.
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Purification : Column chromatography (PE/EtOAc, 2:1) followed by recrystallization from ethanol yields the pure product .
Representative Synthesis Data
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 5-Chloro-2-hydroxybenzaldehyde | |
| Reaction Time | 72 hours | |
| Yield | 69% | |
| Melting Point | 151–152°C | |
| Purity Method | Column chromatography, NMR |
Characterization
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¹H NMR (CDCl₃): Peaks at δ 8.64 (1H, s, aromatic), 7.48–7.32 (multiplet, aromatic protons) .
-
¹³C NMR : Signals corresponding to the sulfonamide sulfur (δ 166–168 ppm) and aromatic carbons .
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IR : Strong absorption at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) .
Inhibition of Carbonic Anhydrases
6-Chloro-1,2,3-benzoxathiazine 2,2-dioxide exhibits selective inhibition of tumor-associated hCA isoforms (IX and XII) over off-target cytosolic isoforms (I and II) .
Inhibitory Activity (IC₅₀)
| Target Enzyme | IC₅₀ (nM) | Selectivity vs hCA I/II | Source |
|---|---|---|---|
| hCA IX | 8.2 | >1,000-fold | |
| hCA XII | 6.7 | >1,000-fold | |
| hCA I | >10,000 | N/A | |
| hCA II | 1,200 | ~180-fold |
Reaction with Nucleophiles
While direct nucleophilic substitution reactions are not explicitly documented for this compound, structurally analogous 1,2,3-benzoxathiazine dioxides undergo regioselective alkenylation at the C4 position under rhodium catalysis . This suggests potential reactivity at electron-deficient positions in the presence of transition-metal catalysts.
Stability and Degradation
The compound is stable under ambient conditions but hydrolyzes slowly in strongly basic or acidic media. Degradation products include sulfamic acid and chlorinated aromatic byproducts .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide involves the inhibition of carbonic anhydrases. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, the compound can modulate physiological processes and potentially treat diseases associated with carbonic anhydrase activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Bioisosteres
The 6-chloro derivative belongs to a broader class of 1,2,3-benzoxathiazine 2,2-dioxides, which are bioisosteres of coumarins and sulphocoumarins. Key structural analogs include:
- Coumarin Derivatives : Lack the sulfur and nitrogen atoms in the heterocyclic ring, resulting in lower selectivity for hCA isoforms. For example, coumarins exhibit IC₅₀ values >10 µM against hCA IX/XII, whereas the 6-chloro benzoxathiazine derivative shows IC₅₀ values of 8–15 nM .
- Sulphocoumarins : Replace the oxygen atom in coumarins with a sulfonamide group. While they inhibit hCAs effectively (IC₅₀ ~20–50 nM), their selectivity for tumor-associated isoforms is inferior to the 6-chloro derivative .
- Benzothiadiazine 1,1-Dioxides : Differ in the position of sulfonyl groups (1,1-dioxide vs. 2,2-dioxide). These compounds exhibit moderate hCA inhibition (IC₅₀ ~100–200 nM) but lack the chloro substituent’s enhanced lipophilicity and binding affinity .
Functional Group Impact
- Chloro Substituent: The 6-chloro group enhances hydrophobic interactions with hCA IX/XII’s active site, improving binding affinity by ~10-fold compared to non-halogenated analogs .
- Sulfonyl Groups : The 2,2-dioxide configuration facilitates hydrogen bonding with Thr199 and Glu106 residues in hCAs, critical for inhibitory activity. In contrast, 1,1-dioxides (e.g., benzothiadiazines) adopt less favorable binding conformations .
Biological Activity
1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide is a heterocyclic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs). This compound is characterized by its unique structure that includes sulfur, nitrogen, and oxygen atoms, contributing to its biological properties.
- Chemical Formula : CHClNOS
- CAS Number : 78224-92-7
- Molecular Weight : 220.64 g/mol
Target Enzymes
The primary biological activity of this compound is its inhibitory effect on various isoforms of human carbonic anhydrases (hCAs), particularly hCA IX and XII. These enzymes play critical roles in regulating pH and bicarbonate transport in the body.
Inhibition Profile
Research indicates that this compound exhibits nanomolar inhibitory activity against hCA IX and XII while showing significantly lower inhibition against hCA I and II. The selectivity towards the tumor-associated isoforms hCA IX and XII makes it a candidate for further investigation in cancer therapy.
| Isoform | Inhibition Type | Activity Level |
|---|---|---|
| hCA I | Poorly Inhibited | Not significant |
| hCA II | Micromolar Inhibition | Moderate |
| hCA IX | Nanomolar Inhibition | High |
| hCA XII | Nanomolar Inhibition | High |
Case Studies
A series of studies have explored the biological activity of derivatives of 1,2,3-benzoxathiazine-2,2-dioxides. For instance, a study published in November 2022 examined twenty-four derivatives and found that most exhibited nanomolar inhibitory activity against hCA IX and XII. Only two compounds showed poor inhibition towards these targets .
Another study from January 2023 focused on derivatives with various substitutions at the 5th, 6th, or 7th positions. The results indicated excellent selectivity towards CA IX/XII over hCA I and II for most compounds tested .
Synthesis and Derivatives
The synthesis of 1,2,3-benzoxathiazine derivatives typically involves the reaction of substituted benzaldehydes with sulfamoyl chloride. This allows for the introduction of various functional groups that can modulate biological activity.
Example Synthesis
- Compound : 6-Methyl-1,2,3-benzoxathiazine-2,2-dioxide
- Starting Materials :
- 2-Hydroxy-4-methylbenzaldehyde (0.20 g)
- Sulfamoyl chloride (0.42 g)
- Procedure : Stirred for 48 hours to yield a white solid with a melting point of 94–95 °C.
Q & A
What are the established synthetic routes for 1,2,3-benzoxathiazine-2,2-dioxide derivatives, and how do reaction conditions influence yield?
Traditional methods include allylation reactions using β-aryl-γ,δ-unsaturated ketones with benzoxathiazine dioxides under basic conditions (e.g., KOtBu in THF), achieving moderate yields (50–70%) . Cyclization of β-substituted o-nitrostyrenes with sulfur sources (e.g., NaHS) provides an alternative route, though regioselectivity challenges may arise . Key factors include solvent polarity, temperature (often 60–80°C), and stoichiometric control of nucleophiles. Optimization requires monitoring via TLC and adjusting base strength to minimize side reactions like over-alkylation .
How does electrochemical synthesis improve the efficiency of benzoxathiazine dioxide preparation?
Recent advances utilize electrochemical migratory cyclization of N-acylsulfonamides under metal-free conditions. This method achieves high regioselectivity and yields (up to 85%) at room temperature, using a simple undivided cell with graphite electrodes and LiClO₄ as the electrolyte . Advantages include reduced catalyst toxicity, scalability, and compatibility with diverse substituents. Comparative studies show superior atom economy over traditional thermal methods, though substrate electronic effects (e.g., electron-withdrawing groups) require fine-tuning of voltage (1.5–2.0 V) .
What analytical techniques are critical for characterizing 6-chloro-1,2,3-benzoxathiazine-2,2-dioxide?
NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The chlorine atom at C6 causes deshielding (~δ 7.5 ppm for aromatic protons) .
X-ray Crystallography : Resolves crystal packing and bond angles (e.g., S–O bond lengths ~1.43 Å), critical for verifying the dioxidation state .
Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₇H₄ClNO₃S, exact mass 216.96 g/mol) and isotopic patterns .
How does the stability of benzoxathiazine dioxides impact experimental design?
The compound is hygroscopic and light-sensitive, requiring storage in amber vials under inert gas. Decomposition occurs above 150°C, limiting high-temperature applications . In solution, stability varies with pH: acidic conditions (pH < 4) promote hydrolysis of the sulfonamide group, while neutral/basic conditions (pH 7–9) are optimal for reactivity studies. Pre-experiment FT-IR checks for S=O bond integrity (peaks at 1150–1250 cm⁻¹) are recommended .
What mechanistic insights exist for the biological activity of benzoxathiazine dioxides?
As bioisosteres of diazoxide, these compounds modulate ATP-sensitive potassium channels. In vitro studies suggest sulfonamide groups enhance binding affinity to SUR1 subunits, while the chlorine substituent at C6 improves metabolic stability . Structure-activity relationship (SAR) analyses via molecular docking highlight hydrophobic interactions with Phe-138 and Tyr-230 residues. Advanced assays (e.g., patch-clamp electrophysiology) are required to validate channel activation kinetics .
How can researchers resolve contradictions in reported synthetic yields or regioselectivity?
Discrepancies often arise from substrate electronic effects and catalyst choice. For example:
- Allylation vs. Electrochemical Methods : Allylation yields drop with electron-deficient aryl rings (40–50%) due to reduced nucleophilicity, whereas electrochemical methods tolerate such groups (70–85%) via radical intermediates .
- Regioselectivity in Cyclization : Steric hindrance from ortho-substituents directs cyclization pathways. Computational modeling (DFT) predicts transition-state energies to rationalize observed products .
What advanced catalytic systems are emerging for benzoxathiazine functionalization?
Palladium-catalyzed C–H activation enables direct arylation at C4/C5 positions, using ligands like XPhos to enhance selectivity. Asymmetric catalysis with chiral phosphines (e.g., BINAP) achieves enantioselective sulfonamide formation (ee >90%), though substrate scope remains limited . Recent work also explores photocatalysis (e.g., Ru(bpy)₃²⁺) for decarboxylative coupling, expanding access to fluorinated derivatives .
How can researchers validate the ecological impact of benzoxathiazine dioxides in compliance with regulatory guidelines?
Standardized OECD tests (e.g., Daphnia magna acute toxicity) assess EC₅₀ values, while HPLC-MS quantifies environmental persistence. The compound’s logP (~2.1) predicts moderate bioaccumulation, necessitating wastewater treatment studies (e.g., ozonation efficiency) . Regulatory filings require GC-MS detection limits <1 ppb and adherence to REACH/EPA frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
